N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide
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Overview
Description
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrrole ring substituted with butyl, cyano, and diphenyl groups, as well as a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine, followed by cyclization.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the substituted pyrrole with 2-methylpropanoic acid or its derivatives under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanoic acid, while reduction could produce N-(1-butyl-3-aminomethyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide.
Scientific Research Applications
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
- N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide
Uniqueness
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of new pharmaceuticals or advanced materials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-butyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-4-5-16-28-23(20-14-10-7-11-15-20)22(19-12-8-6-9-13-19)21(17-26)24(28)27-25(29)18(2)3/h6-15,18H,4-5,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTVMPRGEIPWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C(C)C)C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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